molecular formula C7H6BrClN2O2 B1428608 Methyl 3-amino-6-bromo-5-chloropicolinate CAS No. 866775-12-4

Methyl 3-amino-6-bromo-5-chloropicolinate

Cat. No. B1428608
M. Wt: 265.49 g/mol
InChI Key: MSFXDHAGWDLGPL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromo-5-chloropicolinate, also known as MBPC, is an organic compound that is used in a variety of scientific applications. It is an important building block for organic synthesis, and has been used in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis of Pharmaceutical Compounds Methyl 3-amino-6-bromo-5-chloropicolinate serves as a starting material or intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the improved synthesis of the antitumor drug Sorafenib, leveraging processes that emphasize cost-efficiency, straightforward operations, high yield, and green chemistry principles (Yao Jian-wen, 2012). Additionally, it's employed in the synthesis of 2-Amino-4-chloropyridine, demonstrating a simple and scalable process (Liao Jian-qiao, 2010).

Development of Antimycobacterial Agents Researchers have used methyl 3-amino-6-bromo-5-chloropicolinate to synthesize a range of novel diamino phenyl chloropicolinate carboxamides, urea, and thiourea derivatives, which exhibit promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights its potential in developing future preclinical agent drugs (Srihari Konduri et al., 2021).

Catalytic Chemical Reactions Methyl 3-amino-6-bromo-5-chloropicolinate has also found application in catalytic processes, such as the selective amination of polyhalopyridines, showcasing high yields and excellent chemoselectivity. This application is crucial in the field of organic synthesis and the development of new chemical entities (Jianguo Ji et al., 2003).

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives It is utilized in the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These compounds, obtained via a series of reactions, highlight the versatility of methyl 3-amino-6-bromo-5-chloropicolinate in heterocyclic chemistry and potential applications in drug development (M. Rahimizadeh et al., 2007).

Role in Studying DNA Methylation and Genomic Stability Research has explored the effects of picloram (a derivative of chloropicolinate) on DNA methylation and genomic stability in Phaseolus vulgaris. The study's insights into how humic acids mitigate picloram's genetic damage underscore the broader implications of methyl 3-amino-6-bromo-5-chloropicolinate derivatives in understanding DNA-related processes (Mahmut Sinan Taspinar et al., 2017).

properties

IUPAC Name

methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(10)2-3(9)6(8)11-5/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXDHAGWDLGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730722
Record name Methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-5-chloropicolinate

CAS RN

866775-12-4
Record name Methyl 3-amino-6-bromo-5-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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